molecular formula C10H14BrN B13141643 3-Bromo-2-isobutyl-5-methylpyridine

3-Bromo-2-isobutyl-5-methylpyridine

Cat. No.: B13141643
M. Wt: 228.13 g/mol
InChI Key: KEKYSRBPSIWNBE-UHFFFAOYSA-N
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Description

3-Bromo-2-isobutyl-5-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, an isobutyl group at the second position, and a methyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isobutyl-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-isobutyl-5-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isobutyl-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-isobutyl-5-methylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-isobutyl-5-methylpyridine.

Scientific Research Applications

3-Bromo-2-isobutyl-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isobutyl-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Lacks the isobutyl group, leading to different reactivity and applications.

    3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

    2-Isobutyl-5-methylpyridine: Lacks the bromine atom, affecting its chemical behavior.

Uniqueness

3-Bromo-2-isobutyl-5-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both the bromine atom and the isobutyl group allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-bromo-5-methyl-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H14BrN/c1-7(2)4-10-9(11)5-8(3)6-12-10/h5-7H,4H2,1-3H3

InChI Key

KEKYSRBPSIWNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(C)C)Br

Origin of Product

United States

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